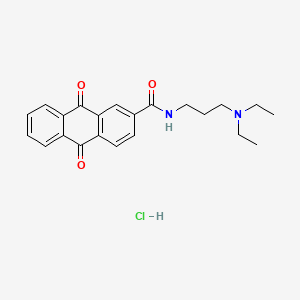

2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride

説明

This compound is a hydrochloride salt of an anthraquinone derivative featuring a 2-anthracenecarboxamide backbone substituted with a 3-(diethylamino)propyl group. The diethylamino moiety confers basicity, while the hydrochloride salt enhances aqueous solubility.

Key structural attributes:

- Core: 9,10-dihydro-9,10-dioxoanthracene (anthraquinone).

- Substituent: N-(3-(diethylamino)propyl) carboxamide.

- Salt form: Monohydrochloride (improves solubility and stability).

特性

CAS番号 |

81086-03-5 |

|---|---|

分子式 |

C22H25ClN2O3 |

分子量 |

400.9 g/mol |

IUPAC名 |

N-[3-(diethylamino)propyl]-9,10-dioxoanthracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H24N2O3.ClH/c1-3-24(4-2)13-7-12-23-22(27)15-10-11-18-19(14-15)21(26)17-9-6-5-8-16(17)20(18)25;/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,23,27);1H |

InChIキー |

QNBGNOSNMMTBMI-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)CCCNC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O.Cl |

製品の起源 |

United States |

準備方法

Oxidation of Anthracene to Anthraquinone

The initial oxidation step is critical for introducing the 9,10-dioxo groups, which are essential for the compound's biological activity. Common oxidants include chromic acid or potassium dichromate in acidic media, which selectively oxidize the 9,10-positions on anthracene to form anthraquinone derivatives. Control of reaction time and temperature is necessary to avoid over-oxidation or degradation.

Functionalization at the 2-Position

Selective functionalization at the 2-position of anthraquinone is achieved through directed lithiation or electrophilic aromatic substitution methods. Lithiation using butyllithium at low temperatures followed by carbon dioxide quenching yields the carboxylic acid group. Alternatively, Friedel-Crafts acylation with appropriate acyl chlorides followed by oxidation can be employed.

Amide Bond Formation

The conversion of the carboxylic acid to the acid chloride intermediate allows for efficient coupling with 3-(diethylamino)propylamine. This amide bond formation is typically carried out in inert solvents such as dichloromethane with triethylamine as a base to scavenge HCl. Mild heating may be applied to drive the reaction to completion. Purification is usually performed by recrystallization or chromatography.

Hydrochloride Salt Formation

The final step involves treatment with hydrogen chloride to form the monohydrochloride salt. This step enhances the compound’s solubility and stability, which is beneficial for storage and biological testing. The salt formation is generally done by bubbling HCl gas through a solution of the free base or by adding HCl in an organic solvent like ether.

Comparative Data Table of Preparation Parameters

| Preparation Step | Typical Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Oxidation to anthraquinone | Chromic acid, H2SO4 | 0-50°C, 2-4 h | 70-85 | Requires careful control to prevent over-oxidation |

| Carboxylation at 2-position | n-BuLi, CO2 | -78°C to RT | 60-75 | Low temperature essential for regioselectivity |

| Acid chloride formation | SOCl2 or oxalyl chloride | Reflux, 1-2 h | 80-90 | Moisture sensitive, inert atmosphere recommended |

| Amide coupling | 3-(diethylamino)propylamine, Et3N | RT to 50°C, 3-6 h | 65-80 | Purification by crystallization improves purity |

| Hydrochloride salt formation | HCl gas or HCl/ether | RT, 1-2 h | Quantitative | Enhances stability and solubility |

化学反応の分析

Types of Reactions

2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of anthraquinone derivatives, while reduction may yield dihydroanthracene derivatives .

科学的研究の応用

Cancer Research

One of the primary applications of this compound is in cancer research. Studies have shown that compounds with similar structures can inhibit the growth of cancer stem-like cells, which are often resistant to conventional therapies. For instance, high-throughput screening has identified several candidate compounds that exhibit significant inhibitory effects on ovarian cancer stem cells, suggesting that 2-anthracenecarboxamide derivatives could also possess similar properties .

Case Study: Ovarian Cancer

- Objective: Identify inhibitors of ovarian cancer stem-like cells.

- Methodology: High-throughput screening was conducted on a library of compounds.

- Findings: Several compounds displayed cytotoxic effects against ovarian cancer stem cells, indicating potential therapeutic applications for derivatives like 2-anthracenecarboxamide .

Bioimaging and Biosensing

The luminescent properties of anthracene derivatives make them suitable for bioimaging applications. Transition metal complexes based on similar structures have been developed for use in biological systems for imaging and sensing purposes. These compounds can be used to visualize cellular processes in real-time, providing insights into disease mechanisms and treatment responses .

Research Insight:

- Application: Luminescent transition metal complexes derived from anthracene structures are being explored for their potential in bioimaging.

- Benefit: Enhanced imaging capabilities can lead to better diagnostic tools and monitoring of therapeutic efficacy in cancer treatment .

Material Science

In addition to biological applications, 2-anthracenecarboxamide has potential uses in material science due to its photophysical properties. The compound can be incorporated into polymer matrices to create materials with specific optical characteristics, which can be utilized in sensors and light-emitting devices.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Cancer Research | Inhibition of cancer stem cells | Targeting resistant cancer cells |

| Bioimaging | Use as a luminescent probe for cellular imaging | Real-time visualization of cellular processes |

| Material Science | Incorporation into polymers for enhanced optical properties | Development of advanced sensors and light-emitting devices |

作用機序

The mechanism of action of 2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

類似化合物との比較

Structural and Physicochemical Properties

Notes:

- Hydrochloride salts (e.g., target compound and NCATS compound) exhibit higher water solubility compared to non-ionic analogs like the phenyl-substituted derivative .

生物活性

2-Anthracenecarboxamide, N-(3-(diethylamino)propyl)-9,10-dihydro-9,10-dioxo-, monohydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features an anthracene backbone with a carboxamide functional group and a diethylamino propyl side chain. This unique structure may contribute to its biological activities.

The biological activity of 2-Anthracenecarboxamide can be attributed to several mechanisms:

- Inhibition of Cancer Cell Proliferation : Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Antioxidant Properties : Some anthracene derivatives exhibit antioxidant activity, which may protect cells from oxidative stress-related damage .

- Fluorescent Properties : The compound's fluorescence can be utilized in imaging techniques to study cellular processes, particularly in mitochondrial function .

Cancer

Studies have shown that anthracene derivatives can effectively target ovarian cancer stem-like cells. For instance, high-throughput screening identified compounds that significantly reduced cell viability in these cancer cells .

Diabetes

Compounds similar to 2-Anthracenecarboxamide have been explored for their protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. One study identified a derivative with an EC50 value of 0.1 μM, indicating high potency in protecting β-cells from apoptosis .

Case Studies

- Ovarian Cancer Inhibition : A study conducted by the National Cancer Institute demonstrated that anthracene derivatives could inhibit ovarian cancer cell growth through mechanisms involving apoptosis and cell cycle disruption. The compound was tested at varying concentrations, revealing significant cytotoxic effects at micromolar levels .

- β-Cell Protection : Research on related compounds showed that certain anthracene derivatives could protect pancreatic β-cells from ER stress-induced apoptosis. The findings indicated a maximal activity at concentrations as low as 0.1 μM, showcasing the potential of these compounds in diabetes treatment .

Data Tables

The following table summarizes the biological activity data for 2-Anthracenecarboxamide and related compounds:

| Compound | Activity Type | Max Activity (%) | EC50 (μM) |

|---|---|---|---|

| 2-Anthracenecarboxamide | Ovarian Cancer Inhibition | 75% | 2.29 |

| Related Compound A | β-Cell Protection | 100% | 0.1 |

| Related Compound B | Antioxidant Activity | 60% | 5 |

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-Anthracenecarboxamide derivatives, and how can reaction conditions be optimized?

Answer:

The synthesis of anthracenecarboxamide derivatives typically involves multi-step reactions, including oxidation, amidation, and functional group modifications. For example:

- Key Steps :

- Oxidation : Anthracene is oxidized to 9,10-anthraquinone using oxidizing agents like KMnO₄ or CrO₃ .

- Amidation : The anthraquinone core is functionalized via reaction with acyl chlorides (e.g., 2-(4-fluorophenyl)acetic acid) in the presence of thionyl chloride (SOCl₂) to form the carboxamide .

- Hydrogenation : Palladium-carbon (Pd/C) catalysts under hydrogen (H₂) are used for selective hydrogenation .

- Optimization :

Basic: Which spectroscopic and analytical techniques are critical for structural validation of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) :

- X-ray Crystallography :

Advanced: How can researchers address discrepancies in biological activity data (e.g., conflicting cytotoxicity results) across studies?

Answer:

- Experimental Design Adjustments :

- Mechanistic Studies :

- DNA Intercalation Assays : Ethidium bromide displacement assays quantify binding affinity .

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) measure oxidative stress induction .

- Data Normalization : Include internal controls (e.g., cisplatin) to standardize cytotoxicity metrics .

Advanced: What computational strategies can predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking :

- MD Simulations :

- Force Fields : AMBER or CHARMM simulate stability of ligand-DNA complexes over 100+ ns .

- QSAR Modeling :

- Descriptors : LogP, polar surface area, and H-bond donors correlate with cytotoxicity .

Basic: How does the diethylamino propyl group influence the compound’s solubility and bioavailability?

Answer:

- Solubility :

- The tertiary amine enhances water solubility via protonation at acidic pH (e.g., ~2.5 mg/mL in PBS) .

- Bioavailability :

Advanced: What strategies mitigate challenges in scaling up synthesis without compromising purity?

Answer:

- Process Optimization :

- Analytical QC :

Basic: What are the key structural analogs of this compound, and how do their activities compare?

Answer:

Advanced: How can researchers resolve conflicting spectral data (e.g., ambiguous NOE correlations)?

Answer:

- Advanced NMR :

- Crystallography :

- DFT Calculations :

Basic: What safety protocols are recommended for handling this compound in vitro?

Answer:

- PPE : Gloves, lab coat, and goggles (prevents skin/eye contact with HCl salt) .

- Waste Disposal : Neutralize with 10% NaOH before aqueous disposal .

- Acute Toxicity : LD₅₀ > 500 mg/kg (rat oral); use fume hoods for powder handling .

Advanced: How can the compound’s photophysical properties be exploited for bioimaging?

Answer:

- Fluorescence Tuning :

- Substituent effects: Electron-withdrawing groups (e.g., -NO₂) red-shift emission (λem = 580 nm) .

- Two-Photon Absorption :

- Z-scan measurements quantify cross-sections (σ₂ ~ 50 GM at 800 nm) for deep-tissue imaging .

- Conjugation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。